1-Hydroxy Carvedilol 1-O-β-D-Glucuronide
CAS No.: 131087-98-4
Cat. No.: VC0144536
Molecular Formula: C₃₀H₃₄N₂O₁₁
Molecular Weight: 598.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131087-98-4 |
---|---|
Molecular Formula | C₃₀H₃₄N₂O₁₁ |
Molecular Weight | 598.6 |
Introduction
Compound Identification and Overview
1-Hydroxy Carvedilol 1-O-β-D-Glucuronide (CAS No: 131087-98-4) is a phase II metabolite of carvedilol, formed through glucuronidation at the 1-hydroxyl position of hydroxylated carvedilol . The parent compound, carvedilol, is a non-selective beta-adrenergic antagonist widely prescribed for treating various cardiovascular conditions including mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction .
Chemical Structure and Properties
1-Hydroxy Carvedilol 1-O-β-D-Glucuronide has the molecular formula C30H34N2O11 and a molecular weight of 598.6 g/mol . Its chemical structure features the glucuronic acid moiety conjugated to the 1-hydroxyl position of the carbazole ring system of hydroxylated carvedilol.
The IUPAC name of this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid . This complex name reflects the compound's intricate structure, which combines the structural elements of both carvedilol and glucuronic acid.
The compound exhibits higher water solubility compared to the parent drug carvedilol, which is a characteristic property of glucuronide conjugates. This enhanced water solubility facilitates the elimination of the compound through renal excretion .
Metabolic Formation and Pathway
The formation of 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide occurs through a two-phase metabolic process:
-
Phase I metabolism: Carvedilol undergoes hydroxylation at various positions, including the 1-position of the carbazole ring system, catalyzed by multiple cytochrome P450 enzymes.
-
Phase II metabolism: The hydroxylated metabolite is subsequently conjugated with glucuronic acid at the 1-hydroxyl position, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) .
Research has identified several UGT enzymes involved in this glucuronidation process, with UGT1A1 and UGT2B7 playing particularly significant roles . The enzyme UGT1A1 has been shown to preferentially glucuronidate the R-enantiomer of carvedilol, while other UGT enzymes may have different stereoselectivity patterns .
The metabolic pathway for carvedilol is complex and includes multiple routes:
Metabolic Step | Enzymes Involved | Products Formed |
---|---|---|
Phase I: Hydroxylation | CYP2D6, CYP1A2, CYP1A1 | 1-hydroxyphenylcarvedilol |
Phase I: Hydroxylation | CYP2D6, CYP2E1, CYP2C9, CYP3A4 | 4'-hydroxyphenylcarvedilol |
Phase I: Hydroxylation | CYP2D6, CYP2C9, CYP3A4 | 5'-hydroxyphenylcarvedilol |
Phase I: Hydroxylation | CYP1A2, CYP3A4, CYP1A1 | 8-hydroxycarbazolylcarvedilol |
Phase I: Demethylation | CYP2C9, CYP2D6, CYP1A2, CYP2E1 | O-desmethylcarvedilol |
Phase II: Glucuronidation | UGT1A1, UGT2B7 | 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide |
This table demonstrates the complex enzymatic processes involved in carvedilol metabolism, highlighting the specific pathway leading to the formation of 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide .
Pharmacokinetic Profile
Formation and Elimination
The formation of 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide occurs primarily in the liver, where the highest concentration of UGT enzymes is found. Following formation, this glucuronide conjugate is primarily excreted via biliary secretion into the feces, with renal excretion accounting for a smaller proportion of elimination .
Plasma Concentration Patterns
Studies have shown that the plasma concentration of 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide varies significantly among individuals, reflecting differences in their glucuronidation capacity. This variability is influenced by genetic polymorphisms in UGT enzymes, particularly UGT1A1, UGT2B7, and CYP2D6 .
Table 2 below illustrates plasma concentration data of carvedilol and its metabolites including 1-hydroxy carvedilol glucuronide from patient samples:
Patient Number | Sampling Time (hr) | Plasma Concentration (ng/mL) |
---|---|---|
1 | 0.5 | Parent carvedilol detected; glucuronide metabolites not yet detectable |
2 | 1.0 | Formation of initial metabolites beginning |
3 | 2.0 | Significant levels of hydroxylated metabolites detected |
4 | 4.0 | Peak concentrations of glucuronide metabolites typically observed |
5 | 9.0 | Declining concentrations of parent drug and metabolites |
6 | 12.0 | Further reduction in all analyte concentrations |
This pattern demonstrates the time-dependent formation and elimination of 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide following administration of carvedilol .
Analytical Detection Methods
The accurate detection and quantification of 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide in biological samples presents significant analytical challenges due to the compound's structural complexity and the presence of stereoisomers. Several advanced analytical techniques have been developed and optimized for this purpose:
UHPLC-UV Analysis
Ultra-high-performance liquid chromatography with ultraviolet detection (UHPLC-UV) has been successfully employed for the simultaneous, enantioselective determination of carvedilol and its metabolites, including 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide. Researchers have optimized this method using chiral stationary phases such as Chiralpak IBN-5, which enables the separation of the enantiomers of both the parent drug and its metabolites .
The method development process typically involves:
-
Initial screening using Design of Experiment (DoE) approach
-
Central-composite design for optimizing resolution of enantiomeric pairs
-
Evaluation of chromatographic variables including organic modifier composition, buffer type, buffer pH, and flow rate
-
Validation according to ICH M10 guidelines for bioanalytical methods
HPLC-MS/MS Detection
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides another powerful approach for the identification and quantification of 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide. This technique offers enhanced sensitivity and specificity compared to UV detection methods.
The metabolites of carvedilol can be identified using hydrolysis reactions with β-glucuronidase followed by HPLC-MS/MS analysis. Additionally, reversed-phase HPLC assays using internal standards such as (S)-propafenone after precolumn derivatization have been employed for enzyme kinetics studies .
Genetic Factors Affecting Metabolism
The formation of 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide is significantly influenced by genetic polymorphisms in the enzymes involved in carvedilol metabolism. These genetic variations can impact the pharmacokinetics and pharmacodynamics of carvedilol, potentially affecting its efficacy and safety profile:
UGT1A1 Polymorphisms
Several important UGT1A1 polymorphisms have been identified that affect carvedilol glucuronidation:
UGT1A1 Polymorphism | Effect on Glucuronidation | Clinical Implication |
---|---|---|
UGT1A1*6 | Reduced glucuronidation capacity | Higher plasma concentrations of carvedilol, potentially increased efficacy and side effects |
UGT1A1*28 | Decreased gene expression | Reduced formation of 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide |
Studies have shown that patients with the UGT1A1*6/6 genotype had a lower capacity to glucuronidate carvedilol compared to patients with the wild-type UGT1A11/*1 genotype .
UGT2B7 Polymorphisms
UGT2B7 is another key enzyme involved in carvedilol glucuronidation:
UGT2B7 Polymorphism | Effect on Glucuronidation | Clinical Implication |
---|---|---|
UGT2B7*3 | Reduced glucuronidation ability | Higher plasma concentrations of carvedilol |
UGT2B7*2 | Altered enzyme activity | Variable effects on carvedilol disposition |
The frequency of UGT2B7*3 has been found to be significantly higher in individuals with low glucuronidation ability, contributing to elevated carvedilol plasma concentrations .
CYP2D6 Polymorphism | Effect on Metabolism | Clinical Implication |
---|---|---|
CYP2D6*5 | Poor drug metabolizer | Increased dizziness, altered pharmacokinetics |
CYP2D6*10 | Reduced enzymatic activity | Higher plasma concentrations of carvedilol |
These polymorphisms collectively contribute to the significant individual variations observed in carvedilol pharmacokinetics and pharmacodynamics .
Clinical Significance
The clinical significance of 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide extends beyond its role as a metabolite in carvedilol's elimination pathway. Understanding the formation and disposition of this glucuronide conjugate provides valuable insights for optimizing carvedilol therapy:
Pharmacokinetic Variability
Research has demonstrated that the ability to form 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide varies substantially among individuals, contributing to the wide range of plasma carvedilol concentrations observed in clinical settings. Studies have shown that normalized area under the curve (AUC) values for carvedilol can vary by a factor of more than 30 (from 2.69 to 108.9 hr/kL), with glucuronidation ability being a significant determinant of this variability .
The metabolic index (MI), defined as the ratio of glucuronide metabolite AUC to unchanged carvedilol AUC multiplied by creatinine clearance, has been shown to be significantly lower in patients with high carvedilol plasma concentrations compared to those with low concentrations. This indicates that reduced glucuronidation capacity is associated with higher plasma carvedilol levels .
Research Applications
1-Hydroxy Carvedilol 1-O-β-D-Glucuronide has several important research applications:
Reference Standards
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume